VRT-043198

Catalog No.
S548199
CAS No.
244133-31-1
M.F
C22H29ClN4O6
M. Wt
480.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VRT-043198

CAS Number

244133-31-1

Product Name

VRT-043198

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C22H29ClN4O6

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

SOZONDBMOYWSRW-QANKJYHBSA-N

SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VRT043198, VRT-043198, VRT 043198; mitabolite of VX-765 (Belnacasan);

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Description

The exact mass of the compound Unii-Q257O24H4J is 480.17756 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Interleukin-1beta (IL-1β) Release

In vitro studies have shown that O-Desethyl-Belnacasan can inhibit the release of IL-1β, a pro-inflammatory cytokine, from human peripheral blood mononuclear cells (PBMCs) and whole blood [1]. The inhibitory concentration 50 (IC50) values, which indicate the concentration required to inhibit 50% of the target molecule, were reported to be 0.67 µM for PBMCs and 1.9 µM for whole blood [1].

Source

[1] O-DESETHYL-BELNACASAN - Inxight Drugs - National Center for Advancing Translational Sciences,

Additional Information:

  • It's important to note that these are in vitro studies, meaning they were conducted in a controlled laboratory setting and may not necessarily translate to the same effects in living organisms.
  • Further research is needed to investigate the in vivo (within a living organism) effects of O-Desethyl-Belnacasan and its potential therapeutic applications for inflammatory diseases.

VRT-043198 is a synthetic organic compound that serves as a potent and selective inhibitor of caspase-1, a crucial enzyme involved in the inflammatory response. It is derived from the prodrug belnacasan (VX-765), which undergoes metabolic conversion to yield VRT-043198. The compound is characterized by its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a candidate for therapeutic applications in various inflammatory diseases .

VRT-043198 acts primarily through the inhibition of caspase-1, which is responsible for processing pro-inflammatory cytokines. The compound's mechanism involves the formation of a covalent bond with the active site cysteine residue of caspase-1, effectively blocking its activity. This reaction is facilitated by the aldehyde functionality that is generated from the prodrug form, allowing for a potent electrophilic attack on the enzyme .

VRT-043198 exhibits significant biological activity by reducing cytokine secretion in response to lipopolysaccharide stimulation in various models. In vivo studies have demonstrated its efficacy in decreasing disease severity and inflammatory mediator expression in conditions such as rheumatoid arthritis and skin inflammation. The compound has shown IC50 values of approximately 0.67 nM for IL-1β release from peripheral blood mononuclear cells, indicating high potency .

The synthesis of VRT-043198 involves several steps, starting from the prodrug VX-765. Key steps include:

  • Prodrug Activation: VX-765 undergoes esterase cleavage to yield VRT-043198.
  • Formation of Aldehyde: The aldehyde functionality is crucial for its interaction with caspase-1.
  • Coupling Reactions: Various coupling agents and protecting groups are used to achieve the final structure.

The synthesis can be summarized as follows:

  • Starting from an orthogonally protected D-β-homoserine, it is transformed into an aldehyde via Parikh-Doering oxidation.
  • Subsequent reactions involve standard coupling techniques using reagents like HATU and Hunig's base .

VRT-043198 has potential applications in treating inflammatory diseases due to its ability to inhibit cytokine release. It has been studied for use in conditions such as:

  • Rheumatoid arthritis
  • Skin inflammation
  • Neurocognitive disorders post-surgery

Its role in modulating inflammatory responses makes it a significant candidate for further clinical development.

Studies have shown that VRT-043198 interacts specifically with caspase-1 and related caspases, demonstrating selectivity over other proteases. Its ability to inhibit IL-1β and IL-18 release highlights its potential as a therapeutic agent in managing conditions driven by these cytokines. Interaction studies have also indicated that VRT-043198 can ameliorate neurocognitive deficits associated with surgical stress by restoring neurotrophic factor expression .

VRT-043198 shares structural and functional similarities with several other compounds that inhibit caspase activity or modulate inflammatory pathways. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
VX-765 (Belnacasan)Prodrug form of VRT-043198Requires metabolic conversion to become active
Ac-YVAD-cmkCaspase inhibitorNon-selective, broader target range
Z-VAD-fmkPan-caspase inhibitorLess specificity; affects multiple caspases
MCC950NLRP3 inflammasome inhibitorTargets a different pathway than VRT-043198

VRT-043198 stands out due to its high selectivity for caspase-1 and its specific action on pro-inflammatory cytokines, making it particularly valuable in therapeutic contexts where modulation of inflammation is critical .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

480.1775624 g/mol

Monoisotopic Mass

480.1775624 g/mol

Boiling Point

761.6±60.0 °C(Predicted)

Heavy Atom Count

33

Density

1.342±0.06 g/cm3(Predicted)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q257O24H4J

Sequence

XPD

Other CAS

244133-31-1

Wikipedia

Vrt-043198

Dates

Modify: 2024-02-18
1: Adriaenssens Y, Jiménez Fernández D, Vande Walle L, Elvas F, Joossens J, Lambeir A, Augustyns K, Lamkanfi M, Van der Veken P. Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited. Org Biomol Chem. 2017 Sep 13;15(35):7456-7473. doi: 10.1039/c7ob01403a. PubMed PMID: 28837200.
2: Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoy l)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. Epub 2007 Feb 8. PubMed PMID: 17289835.

Explore Compound Types